1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione
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Overview
Description
1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable pyrrole derivative. One common method includes the use of 1,4-di(2′-thienyl)-1,4-butadione as a starting material, which reacts with 4-(trifluoromethoxy)aniline in the presence of p-toluenesulfonic acid under reflux conditions in toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrrole-2,5-dione moiety may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the pyrrole-2,5-dione moiety.
Pyrrole-2,5-dione derivatives: Compounds with similar pyrrole-2,5-dione structures but different substituents on the phenyl ring.
Uniqueness: 1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione is unique due to the combination of the trifluoromethoxy group and the pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-3-1-8(2-4-9)7-16-10(17)5-6-11(16)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZWAEMVIQIVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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